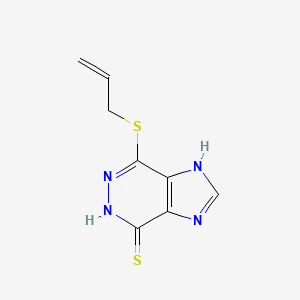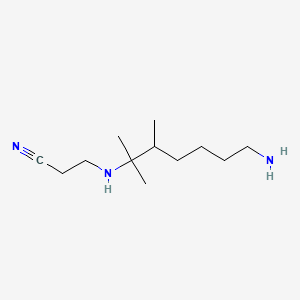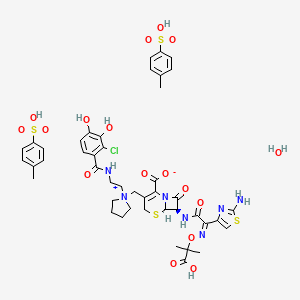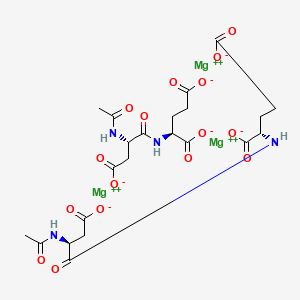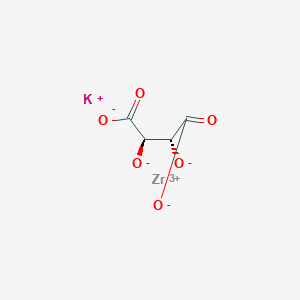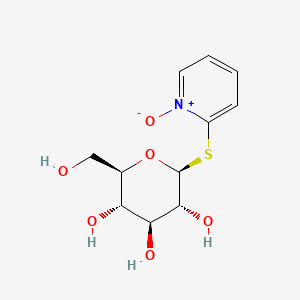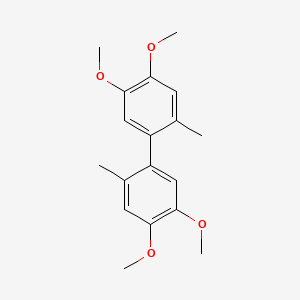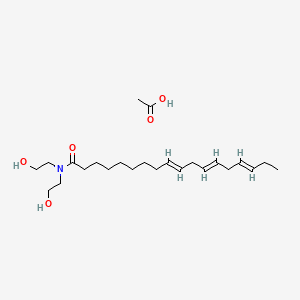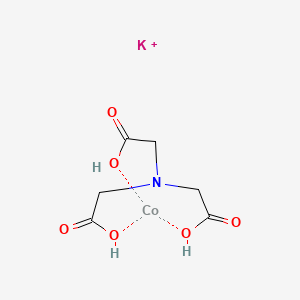
Potassium (N,N-bis(carboxymethyl)glycinato(3-)-N,O,O',O'')cobaltate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is typically prepared by the electrochemical fluorination of sulfolane. The process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms in the sulfolane molecule .
Industrial Production Methods: In industrial settings, the compound is produced by reacting butanesulfonyl chloride with potassium fluoride to form butanesulfonyl fluoride. This intermediate is then subjected to electrochemical fluorination in the presence of anhydrous hydrogen fluoride under nitrogen atmosphere to yield 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride undergoes various types of reactions, including:
Substitution Reactions: The fluoride leaving group is readily substituted by nucleophiles such as amines, phenoxides, and enolates, forming sulfonamides, aryl nonaflates, and alkenyl nonaflates, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, phenoxides, enolates.
Hydrolysis Agents: Barium hydroxide, sulfuric acid.
Major Products:
- Sulfonamides
- Aryl Nonaflates
- Alkenyl Nonaflates
- Perfluorobutanesulfonic Acid
Applications De Recherche Scientifique
1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is used in various scientific research applications, including:
- Chemistry: It serves as a perfluoroalkylsulfonylating agent, offering advantages of lower cost and greater stability over triflic anhydride .
- Biology: Used in the synthesis of fluorinated surfactants and other biologically active fluorinated compounds .
- Medicine: Employed in the development of fluorinated pharmaceuticals due to its ability to introduce fluorine atoms into organic molecules .
- Industry: Utilized in the production of fluorinated surfactants, pesticides, dyes, and polycarbonate processing aids .
Mécanisme D'action
The mechanism of action of 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonyl fluoride involves its role as an electrophile in various chemical reactions. The compound’s fluoride leaving group is readily substituted by nucleophiles, facilitating the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates. These reactions are catalyzed by palladium in cross-coupling reactions, enhancing the compound’s utility in organic synthesis .
Comparaison Avec Des Composés Similaires
- Trifluoromethanesulfonyl Fluoride
- Perfluorooctanesulfonyl Fluoride
- Perfluorobutanesulfonic Acid
Comparison: 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulphonyl fluoride is unique due to its lower cost and greater stability compared to trifluoromethanesulfonyl fluoride. It also offers superior resistance to hydrolysis, making it a more reliable electrophile in Buchwald-Hartwig couplings . Additionally, its structure and properties are similar to perfluorooctanesulfonyl fluoride but with a shorter carbon chain, resulting in different reactivity and applications .
Propriétés
Numéro CAS |
63640-17-5 |
|---|---|
Formule moléculaire |
C6H9CoKNO6+ |
Poids moléculaire |
289.17 g/mol |
Nom IUPAC |
potassium;2-[bis(carboxymethyl)amino]acetic acid;cobalt |
InChI |
InChI=1S/C6H9NO6.Co.K/c8-4(9)1-7(2-5(10)11)3-6(12)13;;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);;/q;;+1 |
Clé InChI |
OLHRWJXFYOFGIX-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)N(CC(=O)O)CC(=O)O.[K+].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Bis(2-hydroxyethyl)amino]ethanol;2-(4-bromophenoxy)acetic acid](/img/structure/B12677884.png)

